Cas no 2093386-22-0 (PROTAC BET Degrader-1)

PROTAC BET Degrader-1 化学的及び物理的性質
名前と識別子
-
- PROTAC BET Degrader-1
- PROTAC 11
- AKOS037653372
- G16363
- CS-0028483
- N-[4-({4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-9H-pyrimido[4,5-b]indol-2-yl}formamido)butyl]-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy}acetamide
- 4-((3-cyclopropyl-1-ethyl-1H-pyrazol-5-yl)amino)-7-(3,5-dimethylisoxazol-4-yl)-N-(4-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)butyl)-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide
- 4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide
- HY-103633
- SCHEMBL21082297
- DA-77134
- CHEMBL4226900
- EX-A3888
- 2093386-22-0
-
- インチ: 1S/C44H45N11O9/c1-5-54-32(19-27(52-54)23-11-12-23)48-39-37-25-18-31(62-4)26(35-21(2)53-64-22(35)3)17-28(25)47-38(37)50-40(51-39)42(59)46-16-7-6-15-45-34(57)20-63-30-10-8-9-24-36(30)44(61)55(43(24)60)29-13-14-33(56)49-41(29)58/h8-10,17-19,23,29H,5-7,11-16,20H2,1-4H3,(H,45,57)(H,46,59)(H,49,56,58)(H2,47,48,50,51)
- InChIKey: TXLUZGFDBDQACL-UHFFFAOYSA-N
- SMILES: N1C2=C(C=C(OC)C(C3=C(C)ON=C3C)=C2)C2=C(NC3N(CC)N=C(C4CC4)C=3)N=C(C(NCCCCNC(COC3=CC=CC4=C3C(=O)N(C3CCC(=O)NC3=O)C4=O)=O)=O)N=C12
計算された属性
- 精确分子量: 871.34017206g/mol
- 同位素质量: 871.34017206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 氢键受体数量: 14
- 重原子数量: 64
- 回転可能化学結合数: 16
- 複雑さ: 1770
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 258Ų
- XLogP3: 3.8
PROTAC BET Degrader-1 Security Information
- 储存条件:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
PROTAC BET Degrader-1 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | GS-9190-50MG |
N-[4-({4-[(3-cyclopropyl-1-ethyl-1H-pyrazol-5-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-9H-pyrimido[4,5-b]indol-2-yl}formamido)butyl]-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}acetamide |
2093386-22-0 | >98% | 50mg |
£5000.00 | 2025-02-09 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T13849-10 mg |
PROTAC BET Degrader-1 |
2093386-22-0 | 10mg |
¥7260.00 | 2023-04-01 | ||
MedChemExpress | HY-103633-10mg |
PROTAC BET Degrader-1 |
2093386-22-0 | 98.15% | 10mg |
¥8500 | 2024-05-24 | |
eNovation Chemicals LLC | Y1236242-25mg |
PROTAC BET Degrader-1 |
2093386-22-0 | 98% | 25mg |
$3065 | 2024-06-05 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T13849-5 mg |
PROTAC BET Degrader-1 |
2093386-22-0 | 5mg |
¥4710.00 | 2023-04-01 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T13849-1 mL * 10 mM (in DMSO) |
PROTAC BET Degrader-1 |
2093386-22-0 | 1 mL * 10 mM (in DMSO) |
¥6965.00 | 2022-02-28 | ||
ChemScence | CS-0028483-10mg |
PROTAC BET Degrader-1 |
2093386-22-0 | 98.30% | 10mg |
$850.0 | 2022-04-27 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T13849-1 mL * 10 mM (in DMSO) |
PROTAC BET Degrader-1 |
2093386-22-0 | 1 mL * 10 mM (in DMSO) |
¥ 4990 | 2023-09-07 | ||
eNovation Chemicals LLC | Y1236242-5mg |
PROTAC BET Degrader-1 |
2093386-22-0 | 98% | 5mg |
$1275 | 2025-02-19 | |
A2B Chem LLC | AX63599-10mg |
PROTAC BET Degrader-1 |
2093386-22-0 | 98% | 10mg |
$885.00 | 2024-04-20 |
PROTAC BET Degrader-1 関連文献
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
PROTAC BET Degrader-1に関する追加情報
PROTAC BET Degrader-1: A Breakthrough in Targeted Protein Degradation
PROTAC BET Degrader-1 represents a significant advancement in the field of targeted protein degradation, particularly in the context of BET proteins. This compound, identified by the CAS number 2093386-22-0, has garnered considerable attention due to its potential in therapeutic applications. The development of PROTAC BET Degrader-1 is rooted in the emerging paradigm of protein degradation as a novel strategy for treating various diseases, including cancer and inflammatory disorders.
BET proteins, which include BRD2, BRD3, and BRD4, are key regulators of gene expression and have been implicated in numerous pathological conditions. Traditional approaches to targeting these proteins have relied on small molecule inhibitors; however, these methods often face challenges such as off-target effects and limited efficacy. The introduction of PROTAC BET Degrader-1 offers a promising alternative by leveraging the cellular machinery responsible for protein degradation.
The mechanism of action of PROTAC BET Degrader-1 involves the recruitment of the E3 ubiquitin ligase complex to BET proteins, marking them for proteasomal degradation. This approach not only achieves a more sustained reduction in protein levels but also circumvents issues associated with direct inhibition. Recent studies have demonstrated that PROTAC BET Degrader-1 exhibits potent activity in preclinical models, particularly in cancers driven by aberrant BET protein expression.
One of the most notable advantages of PROTAC BET Degrader-1 is its ability to achieve selective degradation of BET proteins without significantly affecting other bromodomain-containing proteins. This selectivity is crucial for minimizing adverse effects and enhancing therapeutic windows. Furthermore, preclinical data suggest that PROTAC BET Degrader-1 may synergize with existing therapies, offering a novel combinatorial approach to cancer treatment.
The development of PROTAC BET Degrader-1 has been informed by cutting-edge research into PROTAC (Proteolysis Targeting Chimera) technology. PROTACs are designed to harness the cell's natural protein degradation pathways, enabling precise targeting of disease-relevant proteins that are otherwise difficult to modulate with conventional drugs. The application of this technology to BET proteins represents a significant leap forward in precision medicine.
Recent advancements in structural biology and medicinal chemistry have facilitated the optimization of PROTAC BET Degrader-1, enhancing its pharmacokinetic properties and efficacy. These improvements have brought the compound closer to clinical evaluation, with ongoing studies assessing its safety and tolerability in preclinical models. The potential for PROTAC BET Degrader-1 to address unmet medical needs underscores its importance as a next-generation therapeutic agent.
In conclusion, PROTAC BET Degrader-1, with its CAS number 2093386-22-0, stands at the forefront of innovative approaches to targeting BET proteins. By leveraging targeted protein degradation, this compound offers a promising avenue for treating diseases characterized by dysregulated gene expression. As research continues to unfold, PROTAC BET Degrader-1 holds the potential to revolutionize therapeutic strategies in oncology and beyond.
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